molecular formula C24H12Cl4O7 B12039434 4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate CAS No. 77084-68-5

4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate

Cat. No.: B12039434
CAS No.: 77084-68-5
M. Wt: 554.2 g/mol
InChI Key: HHXVUGCSLBZDTM-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-3’,6’-diyl diacetate is a complex organic compound known for its unique structural properties

Preparation Methods

The synthesis of 4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-3’,6’-diyl diacetate typically involves multiple steps. The process begins with the preparation of the core benzofuran-xanthene structure, followed by the introduction of chlorine atoms and the formation of the spiro linkage. The final step involves the acetylation of the compound to produce the diacetate form. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-3’,6’-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can be performed to remove chlorine atoms or reduce the carbonyl group.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-3’,6’-diyl diacetate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-3’,6’-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and spiro linkage play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-3’,6’-diyl diacetate can be compared with similar compounds such as:

    Rose Bengal: A similar compound with applications in photodynamic therapy and as a dye.

    Fluorescein: Another related compound used in diagnostic imaging and as a fluorescent tracer. The uniqueness of 4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-3’,6’-diyl diacetate lies in its specific structural features, such as the tetrachloro substitution and spiro linkage, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(6'-acetyloxy-4,5,6,7-tetrachloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12Cl4O7/c1-9(29)32-11-3-5-13-15(7-11)34-16-8-12(33-10(2)30)4-6-14(16)24(13)18-17(23(31)35-24)19(25)21(27)22(28)20(18)26/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXVUGCSLBZDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12Cl4O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563573
Record name 4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77084-68-5
Record name 3',5,6,7-tetrachloro-fluoran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6,7-Tetrachloro-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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